6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole
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Overview
Description
6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with carbonyl compounds. For 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole, a multi-step synthesis is required, involving the formation of intermediate compounds through various condensation and cyclization reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-yield synthetic routes optimized for scalability. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, where various substituents can be introduced into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A simpler benzothiazole derivative with similar structural features.
ETHYL ((6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO) (OXO)ACETATE: Another benzothiazole derivative with distinct functional groups.
methyl 2-(1,3-benzothiazol-6-yl)acetate: A related compound with a different substitution pattern.
Uniqueness
6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C25H24N6S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H24N6S2/c1-17-5-7-20-22(10-17)32-24(27-20)30-14-29(13-19-4-3-9-26-12-19)15-31(16-30)25-28-21-8-6-18(2)11-23(21)33-25/h3-12H,13-16H2,1-2H3 |
InChI Key |
HNYVAGGXBKNOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CC6=CN=CC=C6 |
Origin of Product |
United States |
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